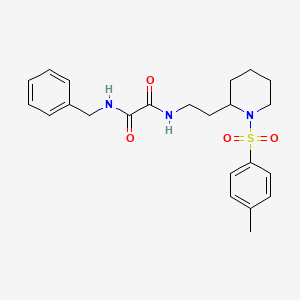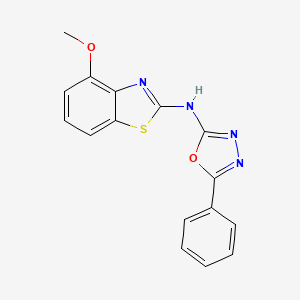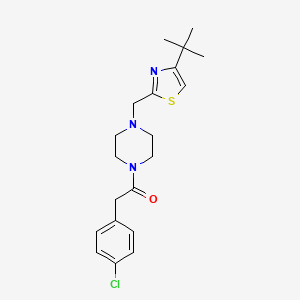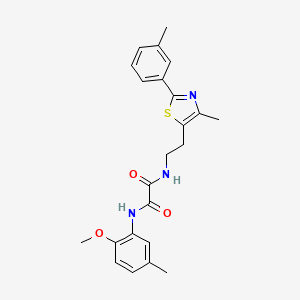
N-((4-(3-chlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a triazole ring, a benzamide group, a thioether linkage, and a phenylethyl group . Each of these components can contribute to the compound’s overall properties and potential biological activity.
Molecular Structure Analysis
The compound’s molecular structure includes a balance of polar and nonpolar regions, which could influence its solubility and interaction with biological targets . The presence of aromatic rings could contribute to pi-pi interactions, while the polar amide and triazole groups could participate in hydrogen bonding .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide and triazole groups, as well as the thioether linkage . These groups could potentially undergo various chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the balance of polar and nonpolar regions in the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds with structural similarities to the specified chemical have been synthesized and characterized, revealing insights into their molecular configurations and potential interactions. For example, the synthesis of isostructural compounds with complex fluorine and chlorine substitutions has been detailed, highlighting the procedures for obtaining high yields and determining their structures through single crystal diffraction (Kariuki, B. et al., 2021). These studies offer foundational knowledge on the construction of similarly complex molecules, potentially guiding the synthesis of the specified benzamide derivative.
Antimicrobial Properties
Research on derivatives containing thiazole and thiazolidine frameworks has demonstrated promising antimicrobial activities. For instance, fluorobenzamides have shown significant efficacy against a range of bacterial and fungal pathogens, underscoring the potential of fluorine-containing compounds in developing new antimicrobial agents (Desai, N. et al., 2013). This suggests that the specific benzamide compound may also possess interesting biological activities worth exploring further.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could involve further synthesis and characterization of the compound, as well as testing its biological activity against various targets. If the compound shows promising activity, it could be optimized through medicinal chemistry approaches to improve its potency, selectivity, and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2S/c25-18-9-5-11-20(13-18)30-22(14-27-23(32)17-8-4-10-19(26)12-17)28-29-24(30)33-15-21(31)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYSRUOBYUGLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)
![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)



![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)
![4-(3-Methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355073.png)



![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)
